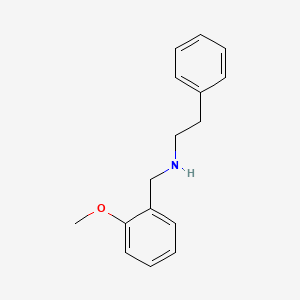

(2-Methoxy-benzyl)-phenethyl-amine

Description

Contextualization within Phenethylamine (B48288) Chemistry and Derivatives

Phenethylamine is an organic compound that acts as a central nervous system stimulant in humans. nih.govwikipedia.org Its chemical structure, a phenyl ring attached to an amino group via a two-carbon sidechain, serves as a backbone for a vast array of derivatives. wikipedia.orgnih.gov These derivatives are formed by substituting hydrogen atoms on the phenyl ring, sidechain, or amino group with other functional groups. wikipedia.org This class of compounds includes endogenous hormones and neurotransmitters like dopamine (B1211576) and norepinephrine, as well as a wide range of psychoactive substances. wikipedia.orgnih.gov

(2-Methoxy-benzyl)-phenethyl-amine, also known as N-[(2-methoxyphenyl)methyl]-2-phenylethanamine, fits within this framework as an N-substituted phenethylamine. nih.gov The key feature of this subclass is the addition of a benzyl (B1604629) group to the nitrogen atom of the phenethylamine core. psychonautwiki.org This structural modification has been a focal point of research, as it can dramatically alter the pharmacological properties of the parent compound.

Historical Perspective of N-Benzylphenethylamines in Academic Inquiry

The exploration of phenethylamine derivatives has a long history, with early research focusing on naturally occurring compounds like mescaline. mdpi.comnih.gov In the mid-20th century, systematic modifications of the phenethylamine structure were undertaken to understand how these changes influenced biological activity. Initially, it was believed that N-alkylation of phenethylamines with simple groups like methyl or ethyl led to a significant decrease in activity. nih.gov

A significant turning point in the academic inquiry of N-benzylphenethylamines came with the discovery that N-benzyl substitution, particularly with an ortho-methoxy group, could dramatically increase both the binding affinity and functional activity of phenethylamines at serotonin (B10506) 5-HT2A receptors. nih.gov This finding was surprising and opened up a new avenue of research. In the 1980s and 1990s, extensive synthesis and reporting on new psychoactive compounds, including various phenethylamines, were conducted by researchers like Alexander Shulgin. unodc.org Later, research by teams led by Professor David E. Nichols further expanded the understanding of N-benzylphenethylamines, leading to the synthesis of highly potent and selective compounds. nih.govunodc.org This research highlighted the importance of the N-benzyl moiety in conferring high potency. acs.org

Scope and Significance of Research on this compound Analogues

Research into this compound and its analogues, often referred to as NBOMes, is primarily focused on their interaction with serotonin receptors, especially the 5-HT2A subtype. nih.govnih.gov Activation of the 5-HT2A receptor is known to be responsible for the effects of classic hallucinogens. nih.govnih.gov The N-(2-methoxybenzyl) substitution has been shown to significantly enhance the potency of phenethylamines at these receptors. sci-hub.se

The significance of this research extends to the development of highly selective pharmacological tools for studying the serotonergic system. For instance, analogues of this compound have been developed that show high affinity and selectivity for the 5-HT2A receptor over other serotonin receptor subtypes. nih.govacs.org One such analogue, 25CN-NBOH, is one of the most selective 5-HT2A receptor agonists discovered to date. nih.gov Furthermore, radiolabeled versions of these compounds, like [11C]Cimbi-36, are used in positron emission tomography (PET) imaging to visualize and quantify 5-HT2A receptors in the human brain. nih.govresearchgate.net

The systematic study of how different substituents on both the phenethylamine and the N-benzyl portions of the molecule affect receptor binding and functional activity has been a key aspect of this research. nih.govacs.org These structure-activity relationship (SAR) studies have revealed that substituents at the ortho position of the benzyl ring, particularly those containing an oxygen atom, are crucial for high potency. nih.govacs.org

Detailed Research Findings

The following tables present data from a study on a series of N-benzyl phenethylamine analogues, highlighting their binding affinities (Ki) and functional potencies (EC50) at the 5-HT2A and 5-HT2C receptors.

Table 1: Binding Affinities (Ki, nM) of N-Benzyl Phenethylamine Analogues

| Compound | R | X | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (2C/2A) |

|---|---|---|---|---|---|

| 1a | H | H | 1.8 | 3.6 | 2.0 |

| 2a | F | H | 1.4 | 5.3 | 3.8 |

| 3a | Cl | H | 0.83 | 4.9 | 5.9 |

| 4a | Br | H | 0.61 | 5.1 | 8.4 |

| 5a | I | H | 0.44 | 4.1 | 9.3 |

| 6a | CN | H | 1.2 | 14 | 11.7 |

| 1b | H | OH | 2.2 | 14 | 6.4 |

| 2b | F | OH | 1.1 | 15 | 13.6 |

| 3b | Cl | OH | 0.53 | 17 | 32.1 |

| 4b | Br | OH | 0.47 | 19 | 40.4 |

| 5b | I | OH | 0.32 | 16 | 50.0 |

| 6b | CN | OH | 0.81 | 81 | 100.0 |

Data sourced from a study on the synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. nih.govacs.org

Table 2: Functional Potency (EC50, nM) and Efficacy (% of 5-HT) of N-Benzyl Phenethylamine Analogues

| Compound | R | X | 5-HT2A EC50 (nM) | 5-HT2A Efficacy (%) | 5-HT2C EC50 (nM) | 5-HT2C Efficacy (%) |

|---|---|---|---|---|---|---|

| 1a | H | H | 0.31 | 89 | 1.9 | 95 |

| 2a | F | H | 0.29 | 92 | 2.2 | 98 |

| 3a | Cl | H | 0.15 | 94 | 1.5 | 97 |

| 4a | Br | H | 0.12 | 96 | 1.3 | 98 |

| 5a | I | H | 0.09 | 97 | 1.1 | 99 |

| 6a | CN | H | 0.21 | 91 | 2.5 | 96 |

| 1b | H | OH | 0.074 | 98 | 31 | 85 |

| 2b | F | OH | 0.081 | 97 | 35 | 88 |

| 3b | Cl | OH | 0.052 | 99 | 28 | 89 |

| 4b | Br | OH | 0.045 | 100 | 25 | 91 |

| 5b | I | OH | 0.038 | 100 | 22 | 92 |

| 6b | CN | OH | 0.065 | 98 | 45 | 87 |

Data sourced from a study on the synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. nih.govacs.org

Synthetic Methodologies for this compound and Related Structures

The synthesis of this compound, a member of the N-benzyl phenethylamine class, and its analogues is a focal point of medicinal and organic chemistry. These compounds are often synthesized to explore their interactions with biological targets, such as serotonin receptors. nih.govnih.gov Methodologies for their preparation are diverse, with reductive amination being a predominant strategy. However, alternative routes and specialized techniques for controlling stereochemistry and generating structural diversity are also well-documented.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3241-03-0 |

|---|---|

Molecular Formula |

C16H20ClNO |

Molecular Weight |

277.79 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride |

InChI |

InChI=1S/C16H19NO.ClH/c1-18-16-10-6-5-9-15(16)13-17-12-11-14-7-3-2-4-8-14;/h2-10,17H,11-13H2,1H3;1H |

InChI Key |

JNCKTVRAIZBHMR-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1CNCCC2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preclinical Pharmacological Investigations of 2 Methoxy Benzyl Phenethyl Amine

Receptor Binding Profiles and Ligand Affinity Studies

The defining characteristic of the (2-Methoxy-benzyl)-phenethyl-amine class is its potent and selective interaction with specific G-protein coupled receptors. The affinity of these ligands for various receptors is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in in vitro assays. A lower Kᵢ value indicates a higher binding affinity.

Compounds of the this compound series demonstrate a particularly high affinity for serotonin (B10506) 5-HT₂ receptor subtypes. wikipedia.org All tested NBOMe compounds potently interact with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov The N-2-methoxybenzyl substitution significantly increases the binding affinity at 5-HT2A and 5-HT2C receptors compared to their 2C parent compounds. nih.govpsilosybiini.info For instance, 25I-NBOMe exhibits a Kᵢ of 0.044 nM at the human 5-HT2A receptor, indicating exceptionally high affinity. wikipedia.org This substitution also markedly increases selectivity for 5-HT2A over 5-HT1A receptors. psilosybiini.info While they are potent at 5-HT2B receptors, they are generally less efficacious at this subtype compared to 5-HT2A and 5-HT2C receptors. wikipedia.org

Binding Affinities (Kᵢ, nM) of Select this compound Derivatives at Serotonin Receptors

| Compound | 5-HT2A | 5-HT2B | 5-HT2C |

|---|---|---|---|

| 25B-NBOMe | 0.5 - 1.7 | 0.5 - 1.7 | 0.5 - 1.7 |

| 25C-NBOMe | 1.0 | 13 | 2.0 |

| 25I-NBOMe | 0.044 - 0.6 | 1.91 - 130 | 1.03 - 4.6 |

Beyond the serotonin system, (2-Methoxy-benzyl)-phenethyl-amines interact with a range of other monoamine receptors. The N-2-methoxybenzyl substitution has been shown to increase binding affinity at adrenergic α₁, dopaminergic D₁₋₃, and histaminergic H₁ receptors. nih.govpsilosybiini.info Specifically, many NBOMe compounds display high-affinity binding to adrenergic α₁ₐ receptors (Kᵢ < 1 μM). psilosybiini.info The affinity for dopaminergic D₁₋₃ receptors is generally low (most Kᵢ > 1 μM), which distinguishes them from other hallucinogens like LSD. nih.govpsilosybiini.info The substitution also leads to a significant increase in histamine H₁ receptor binding, resulting in high-affinity interactions for several NBOMe derivatives. psilosybiini.info

Binding Affinities (Kᵢ, nM) of Select this compound Derivatives at Monoamine Receptors

| Compound | Adrenergic α1A | Adrenergic α2A | Dopamine (B1211576) D2 | Histamine H1 |

|---|---|---|---|---|

| 25B-NBOMe | 310 | 1800 | >10000 | 180 |

| 25C-NBOMe | 630 | 1300 | >10000 | 280 |

| 25I-NBOMe | 370 | 320 | 900 | 440 |

(2-Methoxy-benzyl)-phenethyl-amines and their parent 2C compounds exhibit high-affinity binding to the rat Trace Amine-Associated Receptor 1 (TAAR1). nih.govpsilosybiini.info However, the addition of the N-2-methoxybenzyl group typically reduces the binding affinity for TAAR1 compared to the corresponding 2C analogs. nih.govpsilosybiini.info Despite this reduction, the affinity often remains potent, with Kᵢ values for NBOMe drugs at TAAR1 ranging from 0.06 to 2.2 μM. nih.gov For example, 25B-NBOMe is a low-potency weak partial agonist of the rat and mouse TAAR1 but is inactive at the human TAAR1. wikipedia.org

The pharmacological profile of (2-Methoxy-benzyl)-phenethyl-amines extends to monoamine transporters, although generally with low affinity. The N-2-methoxybenzyl substitution increases binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) compared to the 2C parent compounds, which have negligible affinity (Kᵢ > 10 μM). psilosybiini.info However, for most NBOMe drugs, this still results in low-affinity interactions. wikipedia.orgpsilosybiini.info Additionally, some in vitro studies have identified activity for certain NBOMe compounds, including 25B-NBOMe and 25C-NBOMe, at the μ-opioid receptor. nih.gov 25I-NBOMe has also been reported to target the cannabinoid receptor 1 (CB1). nih.gov

Cellular and Molecular Mechanisms of Action

The binding of a ligand to a receptor initiates a cascade of intracellular events. The ability of (2-Methoxy-benzyl)-phenethyl-amines to activate these signaling pathways is a key aspect of their mechanism of action. This functional activity is often measured by the half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum possible response.

(2-Methoxy-benzyl)-phenethyl-amines are potent agonists at serotonin 5-HT₂ receptors. wikipedia.org They are particularly potent agonists at the 5-HT2A receptor, an action believed to be central to their psychoactive effects. nih.govwikipedia.org Studies show that NBOMe drugs are very potent 5-HT2A receptor agonists, with EC₅₀ values ranging from 0.04 to 0.5 μM. nih.gov The N-benzyl substitution dramatically improves functional activity compared to the parent phenethylamines. nih.gov For example, one N-(2-hydroxybenzyl) derivative emerged as the most functionally potent ligand tested in a study, with an EC₅₀ of 0.074 nM and over 400-fold selectivity for the 5-HT2A receptor. nih.gov These compounds generally act as full or nearly full agonists at both 5-HT2A and 5-HT2C receptors. nih.govcore.ac.uk

Functional Potency (EC₅₀, nM) of Select this compound Derivatives at Serotonin Receptors

| Compound | 5-HT2A | 5-HT2C |

|---|---|---|

| 25B-NBOMe | 0.75 | 3.1 |

| 25C-NBOMe | 0.43 | 1.5 |

| 25I-NBOMe | 0.18 | 2.2 |

Table of Compounds

| Abbreviation | Full Chemical Name |

| 25B-NBOMe | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |

| 25C-NBOMe | 2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |

| 25I-NBOMe | 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |

| 2C-B | 4-Bromo-2,5-dimethoxyphenethylamine |

| 2C-C | 4-Chloro-2,5-dimethoxyphenethylamine |

| 2C-I | 4-Iodo-2,5-dimethoxyphenethylamine |

| LSD | Lysergic acid diethylamide |

| DOI | (±)-2,5-Dimethoxy-4-iodoamphetamine |

| DAT | Dopamine Transporter |

| NET | Norepinephrine Transporter |

| SERT | Serotonin Transporter |

| TAAR1 | Trace Amine-Associated Receptor 1 |

Intracellular Signaling Pathway Modulation (e.g., ERK activation, receptor endocytosis)

The interaction of this compound and its analogs with the serotonin 5-HT2A receptor initiates complex intracellular signaling cascades that go beyond simple receptor activation. Research into N-benzylphenethylamines (NBOMes) has revealed a nuanced picture of functional selectivity, where the specific conformation adopted by the receptor upon ligand binding dictates which downstream pathways are engaged. This phenomenon, also known as biased agonism, is crucial for understanding the full pharmacological profile of these compounds.

Agonist binding to the 5-HT2A receptor, a G protein-coupled receptor (GPCR), can trigger signaling through canonical Gαq protein pathways or through β-arrestin pathways acs.orgnih.gov. Psychedelic phenethylamines, including NBOMe compounds, are known to activate both 5-HT2A-Gq and β-arrestin2 signaling researchgate.net. Studies using Bioluminescence Resonance Energy Transfer (BRET) assays have been employed to directly measure transducer engagement, confirming that the 5-HT2A receptor strongly couples to Gq/11 and β-arrestin2 nih.gov. The balance between these pathways is a key determinant of a compound's ultimate biological effect. It has been demonstrated that 5-HT2A-Gq efficacy is a predictor of the psychedelic potential in animal models, whereas the role of β-arrestin2 signaling is distinct researchgate.netnih.gov. For instance, certain N-benzyl analogs of phenethylamines have been developed that show a substantial reduction in Gq efficacy while preserving β-arrestin2 efficacy, thereby exhibiting β-arrestin bias nih.gov.

Furthermore, signaling through the 5-HT2A receptor can modulate other intracellular pathways, such as the mitogen-activated protein kinase (MAPK) cascade. In vitro studies with 25C-NBOMe, a chlorinated analog of this compound, have shown that its neurotoxic effects involve the activation of the MAPK/ERK (extracellular signal-regulated kinase) cascade wikipedia.org. This indicates that downstream signaling from the 5-HT2A receptor by these compounds extends to the modulation of kinase pathways critical for cellular processes.

Table 1: Intracellular Signaling Pathways Modulated by N-Benzylphenethylamine Analogs

Neurotransmitter Release Modulation in Preclinical Models

Beyond receptor binding and subsequent intracellular signaling, this compound analogs have been shown to significantly modulate the release of key neurotransmitters in the central nervous system. Preclinical microdialysis studies in rats have provided direct evidence that compounds in the NBOMe series alter the extracellular levels of dopamine (DA), serotonin (5-HT), and glutamate (GLU) nih.govnih.gov.

Administration of 25I-NBOMe, the 4-iodo analog, significantly increases the extracellular levels of DA, 5-HT, and GLU in the rat frontal cortex nih.govresearchgate.net. The effect on DA and 5-HT release has been observed to follow an inverted "U" shaped dose-response curve, with intermediate doses producing the most potent effect nih.gov. The modulation of glutamate release is considered particularly significant, as the stimulation of cortical 5-HT2A receptors is known to cause glutamate release, a mechanism believed to be central to the hallucinogenic activity of these compounds nih.govnih.gov.

Similarly, 25B-NBOMe, the 4-bromo analog, has been shown in rats to increase extracellular levels of DA, 5-HT, and glutamate, as well as acetylcholine (ACh), in both the striatum and nucleus accumbens nih.gov. These findings demonstrate that the pharmacological effects of these compounds are not limited to a single neurotransmitter system but involve a complex interplay between the serotonergic, dopaminergic, glutamatergic, and cholinergic systems nih.gov. The parent compound, β-phenylethylamine, is also known to promote the release of dopamine in the mesocorticolimbic pathway nih.govnih.gov. The N-benzylphenethylamine structure appears to build upon this foundation, coupling potent 5-HT2A agonism with broad effects on neurotransmitter dynamics nih.govnih.gov.

Table 2: Effects of N-Benzylphenethylamine Analogs on Neurotransmitter Release in Preclinical Models

Structure-Activity Relationships (SAR)

Influence of N-Benzyl Substitution on Receptor Affinity and Efficacy

One of the most significant findings in the study of psychedelic phenethylamines is the dramatic effect of N-benzyl substitution on their pharmacological properties. Early research involving N-alkylation of phenethylamines with small substituents like methyl or ethyl groups resulted in compounds with significantly reduced activity. nih.gov It was therefore a surprising discovery that the addition of a larger N-benzyl group, and specifically an N-(2-methoxybenzyl) group, could dramatically enhance both binding affinity and functional activity at the 5-HT2A receptor. nih.govnih.gov

This substitution transforms parent phenethylamine (B48288) compounds, such as the "2C" series, into highly potent agonists. acs.orgnih.govresearchmap.jp For example, N-benzylation of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) yields compounds with a significant increase in 5-HT2A binding affinity and functional potency. nih.govnih.gov This modification has been shown to increase affinity for the 5-HT2A receptor by over an order of magnitude in some cases. wikipedia.org The N-(2-methoxybenzyl) substitution, in particular, appears to be optimal for conferring high potency. nih.gov In addition to increasing potency at the 5-HT2A receptor, the N-2-methoxybenzyl substitution also tends to increase binding affinity at 5-HT2C, adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors, while reducing affinity for 5-HT1A receptors.

Positional Isomerism of Methoxy (B1213986) Groups on Benzyl (B1604629) Moiety and its Impact on Activity

The position of the methoxy group on the N-benzyl ring is a critical determinant of a compound's activity. The N-(2-methoxybenzyl) substitution, which defines the NBOMe series, is generally associated with the highest potency at the 5-HT2A receptor. nih.govnih.gov

SAR studies exploring the impact of methoxy group placement on the benzyl ring have shown that ortho or meta substitutions tend to enhance or maintain high activity, whereas para substitution generally reduces it. nih.gov For example, moving the methoxy group from the 2-position (ortho) to the 4-position (para) on the benzyl ring leads to a decrease in potency. This is supported by analytical studies that can differentiate between the 2-methoxy, 3-methoxy, and 4-methoxybenzyl isomers based on their distinct spectroscopic properties, which arise from their structural differences. wikipedia.org Further studies on dimethoxy-substituted N-benzyl moieties have also revealed significant differences in potency based on the substitution pattern. For instance, the 2,4-dimethoxy substituted isomer (24H-NBOMe) displayed the highest potency and efficacy at 5-HT2A receptors among several tested isomers, while the 3,4-dimethoxy isomer had lower potency. acs.org

Effects of Substituents on Phenethylamine Core on Biological Activity

Systematic modifications to the phenethylamine core, particularly at the 4-position, have a profound impact on the biological activity of N-benzylphenethylamines. Extensive SAR studies have been conducted by varying the substituent at this position. acs.orgnih.govresearchmap.jp

Generally, small, lipophilic, and electron-withdrawing groups are well-tolerated at the 4-position. Halogens (such as bromo or iodo) and short alkyl chains are associated with potent 5-HT2A agonism. nih.gov However, there is a clear trend where increasing the size of the 4-substituent leads to a drop in functional activity. nih.gov For instance, in one series of compounds, activity decreased when moving from an ethyl to a propyl group at the 4-position. nih.gov The introduction of a cyano (CN) group at the 4-position has also been explored, with some compounds like 25CN-NBOH showing high affinity and selectivity. nih.gov In contrast, ligands with substituents like fluorine, cyano, or methyl at the 4-position of the phenethylamine core have been found to have slightly lower affinities compared to those with larger halogens like bromine or iodine. nih.gov

Relationship between Lipophilicity and Receptor Interactions

Lipophilicity, the affinity of a molecule for a lipid environment, is a key physicochemical property that influences the interaction of N-benzylphenethylamines with their target receptors. researchgate.net There is a clear correlation between the lipophilic nature of the substituent at the 4-position of the phenethylamine core and the binding affinity at the 5-HT2A receptor. nih.gov

Table 3: Summary of Structure-Activity Relationships for N-Benzylphenethylamines

Derivatives and Analogues of 2 Methoxy Benzyl Phenethyl Amine

Design and Synthesis of N-Benzylphenethylamine Analogues

The synthesis of N-benzylphenethylamine analogues, including those derived from (2-Methoxy-benzyl)-phenethyl-amine, is most commonly achieved through indirect reductive amination. nih.gov This synthetic strategy involves the condensation of a substituted phenethylamine (B48288) with a substituted benzaldehyde (B42025) to form an imine, which is subsequently reduced to the corresponding secondary amine. nih.gov A typical procedure involves reacting the phenethylamine hydrochloride salt with an aldehyde in the presence of a base like triethylamine (B128534) (Et3N) in ethanol, followed by reduction. nih.gov

This versatile method allows for the systematic introduction of a wide range of substituents on both the phenethylamine and the N-benzyl portions of the molecule, facilitating comprehensive structure-activity relationship (SAR) studies. nih.govdrugbank.comacs.org The initial discovery that N-benzyl substitution, particularly with a 2-methoxybenzyl group, could dramatically enhance both binding affinity and functional activity at serotonin (B10506) 5-HT2A receptors was a significant departure from earlier findings where simple N-alkylation (e.g., with methyl or ethyl groups) led to diminished activity. nih.gov This spurred the synthesis of large libraries of N-benzylphenethylamines to map the binding conformation and identify key structural features for potent and selective receptor agonism. nih.gov

Systematic Modifications of the Phenethylamine Moiety

Systematic modifications of the phenethylamine portion of N-benzylphenethylamines have been a key focus of research to understand how changes in this part of the molecule influence receptor interactions. A primary area of investigation has been the substitution pattern on the phenyl ring of the phenethylamine.

Extensive SAR studies have been conducted on the 4-position of the phenethylamine ring. nih.gov These studies have revealed that the nature of the substituent at this position has a profound impact on binding affinity for the 5-HT2A receptor. Nonpolar substituents, such as halogens (e.g., bromo, iodo, chloro) and small alkyl groups, generally lead to an increase in affinity. nih.govnih.gov Conversely, substituents that can act as hydrogen bond donors, like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups, tend to decrease affinity by several orders of magnitude. nih.gov

The "2C" series of phenethylamines, characterized by methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring, are common starting points for the synthesis of N-benzyl derivatives. southernforensic.orgnih.gov The combination of these 2,5-dimethoxy substitutions with various 4-position substituents has yielded a wide range of compounds with varying pharmacological profiles. nih.govsci-hub.se

Systematic Modifications of the Methoxybenzyl Moiety

The N-benzyl portion of the molecule, and specifically the position and nature of substituents on this aromatic ring, plays a crucial role in modulating the pharmacological properties of these compounds. The discovery of the potent effects of the N-(2-methoxybenzyl) group, which led to the well-known "NBOMe" series, has prompted extensive investigation into other benzyl (B1604629) substitutions. nih.govsouthernforensic.org

Research has shown that replacing the 2-methoxy group with other substituents significantly alters the compound's activity. For instance, N-(2-hydroxybenzyl) substituted compounds have been found to generally exhibit higher functional activity at the 5-HT2A receptor with moderate to good selectivity. nih.gov In contrast, N-(2-fluorobenzyl) derivatives were found to be inferior in terms of affinity, efficacy, and selectivity when compared to their 2-methoxy and 2-hydroxy counterparts. nih.gov N-(2,3-methylenedioxybenzyl) substituted compounds were also generally less potent. nih.gov

The position of the methoxy group on the benzyl ring is also critical. Isomers with the methoxy group at the 3- or 4-position of the benzyl ring have been synthesized and compared to the 2-methoxy derivatives. southernforensic.orgojp.gov Gas chromatography analysis shows a clear separation of these positional isomers, with the 2-methoxybenzyl isomer typically eluting first, followed by the 3-methoxy and then the 4-methoxy isomer. ojp.gov

Structure-Activity Relationship Studies of Novel Derivatives

The systematic synthesis of novel derivatives has allowed for the development of detailed structure-activity relationships (SAR). These studies correlate specific structural features with binding affinities (Ki) and functional potencies (EC50) at various receptors, primarily the serotonin 5-HT2A and 5-HT2C subtypes. nih.govdrugbank.comacs.org

Generally, N-benzyl substitution on a phenethylamine core increases affinity for the 5-HT2A receptor. drugbank.comacs.org The combination of specific substituents on both the phenethylamine and the N-benzyl rings can lead to compounds with exceptionally high affinity, with some derivatives exhibiting subnanomolar binding affinities. drugbank.comacs.org For example, in a study of 48 closely related N-benzyl phenethylamines, several compounds displayed picomolar affinities and potencies. nih.gov

While many compounds show high affinity, their selectivity for the 5-HT2A receptor over the 5-HT2C receptor can vary significantly. Most compounds exhibit low to moderate selectivity (1- to 40-fold), although some exceptions with high selectivity have been identified. drugbank.comacs.org Functional assays have shown that selectivity can be even more pronounced, with some compounds demonstrating over 400-fold selectivity for the 5-HT2A receptor. drugbank.comacs.org

The following table summarizes the binding affinities and functional potencies of selected N-benzylphenethylamine derivatives, highlighting the impact of different substituents.

| Compound ID | Phenethylamine Moiety | N-Benzyl Moiety | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |

| 1b | 2,5-Dimethoxy-4-cyanophenethylamine | 2-Hydroxybenzyl | - | 0.074 |

| 8b | 2,5-Dimethoxy-4-iodophenethylamine | 2-Hydroxybenzyl | 0.29 | - |

| 6b | 2,5-Dimethoxy-4-propylphenethylamine | 2-Hydroxybenzyl | - | - |

Data sourced from Hansen et al., 2014. drugbank.comacs.org

Comparative Analysis with Other Phenethylamine Classes (e.g., 2C compounds)

A significant area of research has been the direct comparison of N-(2-methoxybenzyl)-phenethylamines (NBOMe compounds) with their parent 2,5-dimethoxy-substituted phenethylamine analogues (2C compounds). nih.govsci-hub.se This comparison has revealed a consistent and dramatic impact of the N-2-methoxybenzyl substitution on the pharmacological profile.

The addition of the N-2-methoxybenzyl group generally increases the binding affinity at several receptors, including the serotonergic 5-HT2A and 5-HT2C receptors, adrenergic α1 receptors, dopaminergic D1-3 receptors, and histaminergic H1 receptors. nih.govsci-hub.se Conversely, this substitution tends to reduce the binding affinity for 5-HT1A receptors and the trace amine-associated receptor 1 (TAAR1). nih.govsci-hub.se

This shift in receptor binding profile results in NBOMe drugs being very potent 5-HT2A receptor agonists with high selectivity for the 5-HT2A receptor over the 5-HT1A receptor. nih.govsci-hub.se The table below provides a comparative overview of the receptor binding affinities for a 2C compound and its corresponding NBOMe derivative.

| Compound | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | α1A Ki (nM) | H1 Ki (nM) |

| 2C-B | 100 | 1400 | 1900 | >10000 |

| 25B-NBOMe | 0.2 | 2400 | 300 | 150 |

Data sourced from Rickli et al., 2015. nih.govsci-hub.se

The introduction of the N-2-methoxybenzyl group also leads to an increase in lipophilicity compared to the parent 2C drugs. mdpi.com This increased lipophilicity, along with the altered receptor binding profile, contributes to the distinct pharmacological properties of the NBOMe class of compounds. mdpi.com

Compound Names Table

| Abbreviation/Code | Chemical Name |

| 2C-B | 4-Bromo-2,5-dimethoxyphenethylamine |

| 2C-C | 4-Chloro-2,5-dimethoxyphenethylamine |

| 2C-D | 2,5-Dimethoxy-4-methylphenethylamine |

| 2C-E | 2,5-Dimethoxy-4-ethylphenethylamine |

| 2C-H | 2,5-Dimethoxyphenethylamine |

| 2C-I | 4-Iodo-2,5-dimethoxyphenethylamine |

| 2C-N | 2,5-Dimethoxy-4-nitrophenethylamine |

| 2C-P | 2,5-Dimethoxy-4-propylphenethylamine |

| 25B-NBOMe | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |

| 25C-NBOMe | 2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |

| 25D-NBOMe | 2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine |

| 25E-NBOMe | 2-(4-Ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine |

| 25G-NBOMe | 2-(2,5-Dimethoxy-3,4-dimethylphenyl)-N-(2-methoxybenzyl)ethanamine |

| 25I-NBOMe | N-(2-Methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine |

| 25N-NBOMe | 2-(2,5-Dimethoxy-4-nitrophenyl)-N-(2-methoxybenzyl)ethanamine |

| 25CN-NBOH | 4-(2-((2-Hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile |

| Mescaline | 3,4,5-Trimethoxyphenethylamine |

| LSD | Lysergic acid diethylamide |

Analytical Methodologies in Research and Characterization

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for separating (2-Methoxy-benzyl)-phenethyl-amine from reaction mixtures, impurities, or other related compounds. The choice of technique depends on the sample matrix and the analytical goal, whether it is qualitative identification or quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In GC-MS analysis, the compound is first vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner.

The resulting mass spectrum is a molecular fingerprint. For N-benzyl phenethylamine (B48288) derivatives, fragmentation often occurs via cleavage of the C-C bond beta to the nitrogen atom (β-cleavage), leading to the formation of a stable iminium cation. researchgate.net While a specific mass spectrum for this compound is not widely published, analysis of closely related N-(methoxybenzyl)phenethylamine compounds reveals a characteristic fragmentation pattern. researchgate.netnih.gov The molecular ion peak is often of low abundance or entirely absent. researchgate.net

Key fragment ions observed in the mass spectra of similar N-(2-methoxybenzyl)phenethylamine derivatives include:

m/z 121 : This is typically the base peak and corresponds to the 2-methoxybenzyl cation (CH₃OC₆H₄CH₂⁺), formed by cleavage of the bond between the benzyl (B1604629) carbon and the nitrogen. researchgate.netresearchgate.netnih.gov

m/z 150 : A significant ion corresponding to the iminium cation [C₉H₁₂NO]⁺, which results from the characteristic β-cleavage of the phenethyl moiety. researchgate.netnih.gov

m/z 91 : This fragment corresponds to the tropylium (B1234903) ion (C₇H₇⁺), a common fragment in compounds containing a benzyl group, formed via rearrangement and loss of a methoxy (B1213986) group from the m/z 121 ion. researchgate.netresearchgate.netnih.gov

The "ortho effect" observed in the mass spectra of ortho-substituted benzyl compounds can also be a useful diagnostic feature to differentiate them from their meta and para isomers. wvu.edu

Table 1: Common Mass Fragments in GC-MS Analysis of N-(2-methoxybenzyl)phenethylamine Analogues

| Mass-to-Charge Ratio (m/z) | Proposed Ion Structure | Significance |

|---|---|---|

| 121 | 2-methoxybenzyl cation | Base Peak, indicative of the methoxybenzyl moiety |

| 150 | Iminium cation from β-cleavage | Characteristic fragment of the N-phenethylamine structure |

Liquid chromatography coupled with mass spectrometry offers a versatile and highly sensitive alternative for analyzing this compound, particularly when dealing with complex matrices or when the compound has limited thermal stability. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) are frequently employed. researchgate.netwvu.edu

A significant advantage of LC-MS with soft ionization techniques like Electrospray Ionization (ESI) is the frequent detection of the protonated molecular ion, [M+H]⁺, which for this compound would be at m/z 242.15. researchgate.netnih.gov This provides direct confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS), such as QTOF-MS, can determine the exact mass of this ion, allowing for the calculation of the elemental formula with high confidence. nih.govresearchgate.net

In tandem mass spectrometry (MS/MS) experiments, the protonated molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process enhances selectivity and provides further structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of substituted phenethylamines. wikipedia.org When coupled with a Diode-Array Detector (DAD) or Ultraviolet (UV) detector, HPLC allows for the quantification of this compound based on its UV absorbance. The method typically involves a reversed-phase column (e.g., C18 or Phenyl-Hexyl) and a mobile phase consisting of a mixture of an aqueous buffer (often containing formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. fda.gov.twnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. While specific retention times are method-dependent, HPLC provides excellent resolution for separating isomers and related impurities. wikipedia.org

Advanced Mass Spectrometry Techniques for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with fragmentation, it provides detailed structural information about a molecule. In the analysis of "this compound" and related N-benzylphenethylamines, several advanced mass spectrometry techniques are utilized to understand their fragmentation pathways.

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a commonly used method. nih.gov Under EI conditions, the "this compound" molecule undergoes extensive fragmentation. The resulting mass spectra for related N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamines are often very similar, showing dominant ions at m/z 121 and 91. nih.govresearchgate.net The ion at m/z 121 corresponds to the 2-methoxybenzyl fragment, while the ion at m/z 91 is characteristic of a tropylium ion, a common fragment in compounds containing a benzyl moiety. The presence of the N-(2-methoxy)benzyl group creates favorable sites for dissociation along the C-C-N-C linkage, particularly through the cleavage of the C-C bond between the α and β carbons of the ethylene (B1197577) bridge. researchgate.net

Liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS) offers a softer ionization method compared to EI. nih.gov This technique is particularly useful for detecting the protonated molecule [M+H]+, which can be challenging to observe with GC-EI-MS due to extensive fragmentation. researchgate.net High-resolution mass spectrometry (HRMS) instruments like QTOF-MS allow for the determination of the exact mass and chemical formula of the parent compound and its fragments. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is a crucial technique for confirming the structure of these compounds. nih.gov In MS/MS experiments, the protonated molecule is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This fragmentation pattern provides a "fingerprint" for the molecule. For N-benzylphenethylamines, the fragmentation of the protonated molecule often begins with the loss of ammonia (B1221849) (NH3). nih.gov The resulting fragments can then undergo further rearrangements and cleavages, providing detailed structural information. nih.gov The complexity and intensity of these fragmentation patterns are highly dependent on the MS/MS conditions used. researchgate.net

Table 1: Characteristic Mass Fragments of this compound and Related Compounds

| Fragment Ion (m/z) | Proposed Structure/Origin | Technique | Reference |

|---|---|---|---|

| 121 | 2-methoxybenzyl fragment | GC-EI-MS, LC-ESI-QTOF-MS/MS | nih.govresearchgate.net |

| 91 | Tropylium ion | GC-EI-MS | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Advanced fragmentation methods continue to be developed, offering new ways to probe molecular structures. pageplace.de Techniques like electron capture dissociation (ECD) and electron transfer dissociation (ETD) are powerful tools for characterizing the primary structure of molecules, although their application is more common in peptide and protein analysis. pageplace.de

Method Development and Validation for Research Applications

The development and validation of analytical methods are essential to ensure that the results obtained are reliable, accurate, and reproducible. scielo.br For a compound like "this compound," a typical method development and validation process would involve liquid or gas chromatography coupled to a mass spectrometer.

Method Development: The initial stage of method development involves selecting the appropriate analytical technique. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are considered "gold standard" techniques for the identification of such compounds. researchgate.net

GC-MS: For GC-MS analysis, derivatization is often employed to improve the chromatographic properties and thermal stability of the analyte. For instance, derivatization with trifluoroacetic anhydride (B1165640) (TFAA) can be used, which also aids in determining the molecular mass of the substance. nih.govresearchgate.net The development of the GC method would involve optimizing parameters such as the temperature program of the oven, the type of capillary column, and the carrier gas flow rate to achieve good separation and peak shape.

LC-MS: For LC-MS, the development would focus on the mobile phase composition (including the organic modifier and any additives like formic acid or ammonium formate (B1220265) to promote ionization), the stationary phase of the column, and the flow rate. The goal is to achieve a good chromatographic resolution from potential interferences. The ESI source parameters, such as capillary voltage and gas temperatures, would also be optimized to maximize the signal of the protonated molecule [M+H]+.

Method Validation: Once the method is developed, it must be validated to demonstrate its suitability for its intended purpose. scielo.br The validation process typically assesses several key parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is often demonstrated by analyzing blank matrix samples and spiked samples.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a specified concentration range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations (e.g., spiked matrix samples) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br These can be estimated based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve. scielo.br

Table 2: Typical Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Example) | Reference |

|---|---|---|---|

| Linearity | Correlation coefficient (r²) of the calibration curve | r² ≥ 0.99 | scielo.br |

| Accuracy | Percent recovery of a known amount of analyte | 80-120% | scielo.br |

| Precision (Repeatability) | Relative Standard Deviation (RSD) of replicate analyses | RSD ≤ 15% | scielo.br |

| Precision (Intermediate) | RSD of analyses on different days/by different analysts | RSD ≤ 20% | scielo.br |

This table is interactive and can be sorted by clicking on the column headers.

By following a rigorous method development and validation process, researchers can ensure the quality and reliability of the data generated for "this compound."

Metabolism and Pharmacokinetics in Preclinical Research

In Vitro Metabolic Pathway Elucidation (e.g., Human Liver Microsomes)

Human liver microsomes are a key in vitro tool for studying drug metabolism, as they contain a high concentration of drug-metabolizing enzymes. nih.gov Studies using pooled human liver microsomes (pHLM) have been instrumental in identifying the primary metabolic routes for N-benzylphenethylamine (NBOMe) compounds.

Incubation of various NBOMe compounds, such as 25D-NBOMe, 25E-NBOMe, and 25N-NBOMe, with pHLM has revealed several common biotransformation pathways. nih.gov These include:

Oxidative deamination: The removal of an amine group. nih.gov

Oxidative N-dealkylation: The removal of the N-benzyl group, often in combination with hydroxylation. nih.gov This process can lead to the formation of the corresponding 2,5-dimethoxyphenethylamine (2C-X) metabolite. nih.gov

Oxidative O-demethylation: The removal of a methyl group from a methoxy (B1213986) substituent, which can also be followed by hydroxylation. nih.gov

Hydroxylation: The addition of a hydroxyl group to the molecule. nih.gov

N-oxide and hydroxylamine (B1172632) formation: These have been identified for some NBOMe compounds for the first time in these in vitro systems. nih.gov

For instance, a study on 25N-NBOMe using human liver microsomes identified 14 different metabolites, with the hydroxylated metabolite being the most abundant after Phase I metabolism. nih.gov The biotransformations observed included hydroxylation, O-demethylation, N-dealkylation, nitro reduction, dehydrogenation, and carbonylation, as well as combinations of these processes. nih.gov Similarly, research on 25B-NBOH, 25E-NBOH, 25H-NBOH, and 25iP-NBOMe in human liver microsomes identified a total of 70 metabolites, with major pathways being O-demethylation, hydroxylation, dehydrogenation, and N-dealkylation. doi.org

These in vitro studies provide a foundational understanding of the initial metabolic steps these compounds undergo, primarily driven by cytochrome P450 (CYP) enzymes. wikipedia.org

In Vivo Metabolism Studies in Animal Models (e.g., Rat, Zebrafish)

To understand the complete metabolic fate of a compound, in vivo studies in animal models are essential. Rats and zebrafish have been utilized to investigate the metabolism of (2-Methoxy-benzyl)-phenethyl-amine analogs.

In rats , studies on compounds like 25B-NBOMe and 25C-NBOMe have shown that the metabolic pathways are extensive. researchgate.net Analysis of rat urine has identified a large number of phase I and phase II metabolites. For 25C-NBOMe, sixty-nine phase I metabolites were identified. researchgate.net The primary metabolic reactions observed in rats include O-demethylation, O,O-bis-demethylation, and hydroxylation. researchgate.net Some metabolites, such as N-dealkylated and O-demethylated products, and various isomers of O,O-bis-demethyl-hydroxy metabolites, were found to be unique to rat urine compared to in vitro models. researchgate.net Another study on 2C-B-Fly-NBOMe in rats identified two poly-hydroxylated metabolites that were only present in the in vivo samples. researchgate.net

Zebrafish are increasingly used as a model organism in toxicological and metabolic studies due to their genetic similarity to humans and the optical transparency of their embryos. researchgate.net Research has shown that zebrafish can effectively model the toxic effects of some NBOMe compounds. nih.govnih.gov For example, exposure of zebrafish larvae to 25B-NBOMe resulted in rhabdomyolysis (muscle breakdown), an effect that was dependent on the 5-HT2A receptor. nih.govnih.gov While these studies primarily focused on toxicity, they highlight the utility of the zebrafish model for investigating the in vivo effects and, by extension, the metabolism of these compounds. researchgate.net The zebrafish model has been shown to produce a wide range of metabolites, with significant overlap with human metabolism, and can even identify novel metabolites not seen in other models. researchgate.net

Identification of Key Metabolites (e.g., Hydroxylated, N-acetylated products)

A crucial aspect of metabolism studies is the identification of the major metabolites produced. This information is vital for understanding the compound's clearance and potential for active or toxic metabolites.

Across various studies, several key types of metabolites have been consistently identified for NBOMe compounds:

O-demethylated metabolites: One of the most prominent metabolic pathways is the removal of a methyl group from one of the methoxy groups on the phenethylamine (B48288) ring. acs.orgacs.org Specifically, 5'-demethylation is a primary route. acs.orgacs.org

Hydroxylated metabolites: The addition of a hydroxyl group to various positions on the molecule is a common Phase I metabolic step. nih.govdoi.org Monohydroxylated metabolites have been identified as major products for several NBOMe analogs. doi.org

N-dealkylated metabolites: The cleavage of the N-benzyl group results in the formation of the corresponding 2C-X compound. nih.gov

Glucuronidated and Sulfated conjugates: Following Phase I metabolism, the resulting metabolites often undergo Phase II conjugation reactions. Glucuronidation, the attachment of glucuronic acid, is a major pathway, particularly after O-demethylation. researchgate.netacs.orgacs.org Sulfation is another observed Phase II reaction. researchgate.net

N-acetylated products: N-acetylation has also been identified as a metabolic pathway for some related phenethylamines and their metabolites. researchgate.net

The following table summarizes some of the key metabolites identified for related NBOMe compounds:

| Compound | Key Metabolite(s) | Study Model |

| 25B-NBOMe | 5'-demethylated and glucuronidated metabolites | Pig and Human |

| 25N-NBOMe | Hydroxylated metabolite | Human Liver Microsomes |

| 25B-NBOH | Monohydroxylated and dehydrogenated metabolites | Human Liver Microsomes |

| 25E-NBOH | Monohydroxylated and dehydrogenated metabolites | Human Liver Microsomes |

| 25H-NBOH | Dehydrogenated, monohydroxylated, and O-demethylated metabolites | Human Liver Microsomes |

| 25iP-NBOMe | Monohydroxylated and dehydrogenated metabolites | Human Liver Microsomes |

This table is based on data from multiple sources. nih.govdoi.orgacs.orgacs.org

Metabolic "Soft Spots" Identification and Their Impact on Preclinical Pharmacokinetics

"Metabolic soft spots" are chemically labile sites in a molecule that are most susceptible to metabolism. Identifying these soft spots is crucial in drug design as they can significantly influence a compound's pharmacokinetic properties, such as its half-life and clearance.

For the this compound scaffold, the primary metabolic soft spots appear to be:

The methoxy groups on the phenethylamine ring: O-demethylation at the 2- and 5-positions is a consistently reported major metabolic pathway. mdpi.com The removal of one of these methoxy groups has been shown to decrease in vivo activity in related compounds. mdpi.com

The N-benzyl linkage: The bond between the nitrogen atom and the benzyl (B1604629) group is susceptible to cleavage through N-dealkylation. nih.govdoi.org

The aromatic rings: Both the phenethylamine and the benzyl rings are susceptible to hydroxylation. nih.govdoi.org

The extensive first-pass metabolism proposed for NBOMe compounds suggests that these metabolic soft spots are readily acted upon by liver enzymes. acs.org This rapid metabolism leads to a high intrinsic clearance, meaning the drug is efficiently removed from the blood by the liver. acs.org Consequently, the parent compound may be cleared quickly from the bloodstream. wikipedia.org

The formation of metabolites, particularly glucuronidated conjugates, can lead to a situation where the concentration of the metabolite in the plasma is higher than that of the parent drug. acs.org This has significant implications for pharmacokinetics and toxicology, as the metabolites themselves may be pharmacologically active or contribute to toxicity.

Preclinical Research Models and Methodologies

In Vitro Cell-Based Assays for Receptor Activation and Signaling

In vitro cell-based assays are fundamental in determining the specific molecular targets of (2-Methoxy-benzyl)-phenethyl-amine and its analogs. These assays primarily focus on characterizing the compound's interaction with serotonin (B10506) receptors, particularly the 5-HT₂ subfamily, which are implicated in its psychoactive effects.

Research has established that N-benzyl substitution on phenethylamines significantly enhances both binding affinity and functional activity at 5-HT₂A receptors. nih.gov The N-(2-methoxy)benzyl substitution, in particular, is noted for conferring exceptionally high potency. core.ac.uk Functional assays, such as measuring intracellular calcium mobilization or inositol phosphate formation in cells transiently expressing specific receptor subtypes, are standard methods to quantify the agonist activity of these compounds. nih.govcore.ac.uk

Studies on a range of N-benzyl phenethylamines demonstrate high affinity for the 5-HT₂A receptor, with some analogs exhibiting subnanomolar binding affinities. nih.gov For instance, the N-(2-methoxybenzyl) derivative of 2,5-dimethoxy-4-iodophenethylamine (a related compound) shows an EC₅₀ of 1.9 nM with 85% efficacy at the human 5-HT₂A receptor in functional assays. core.ac.uk These compounds generally also display high affinity for 5-HT₂C receptors, though often slightly lower than for 5-HT₂A. core.ac.ukbiorxiv.org The data consistently indicate that these molecules act as potent agonists at these receptor sites, which is a critical aspect of their mechanism of action. mdpi.comresearchgate.net

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Assay Type |

|---|---|---|---|---|

| N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe) | Human 5-HT₂A | 0.04 | 1.9 | Ca²⁺ Mobilization |

| N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe) | Human 5-HT₂C | 4.6 | N/A | Radioligand Binding |

| N-(2-hydroxybenzyl)-2,5-dimethoxy-4-bromophenethylamine | Human 5-HT₂A | N/A | 0.074 | Inositol Phosphate Formation |

| N-(2-methoxybenzyl)-2-(2,4-dimethoxyphenyl)ethanamine (24H-NBOMe) | Rat 5-HT₂A | High Affinity | Potent Agonist | N/A |

Animal Models for Neurobehavioral and Neurochemical Assessment (e.g., Zebrafish, Rodents)

To understand the physiological and behavioral effects of this compound derivatives, researchers employ various animal models. Zebrafish and rodents are the most prominently used species for these assessments.

Zebrafish (Danio rerio): The zebrafish has emerged as a powerful in vivo screening platform for novel psychoactive compounds due to its genetic tractability, rapid development, and physiological similarities to mammals. nih.gov Acute and chronic administration studies in adult zebrafish are used to assess a range of neurobehavioral parameters. acs.orgnih.gov Standard tests include the Novel Tank Test (NTT), which evaluates anxiety-like behavior and locomotion. biorxiv.org For example, studies on a battery of novel NBPEAs, including this compound analogs, have shown that substitutions on the phenethylamine moiety tend to alter anxiety-like behavior, while substitutions on the N-benzyl fragment primarily affect locomotion. biorxiv.org Some derivatives have been shown to produce anxiolytic or anxiogenic effects, as well as changes in despair-like behaviors. nih.govbiorxiv.org

Rodents (Mice and Rats): Rodent models are classic tools in pharmacology for assessing the behavioral effects of psychoactive substances. A key behavioral marker for 5-HT₂A receptor agonists with hallucinogenic potential is the head-twitch response (HTR) in mice or wet-dog shakes (WDS) in rats. biorxiv.orgd-nb.info Several N-benzyl-phenylethylamine derivatives, such as 25C-NBOMe and 25I-NBOMe, reliably induce these behaviors, and the response can be blocked by pretreatment with a selective 5-HT₂A antagonist, confirming the receptor's role in this effect. biorxiv.orgd-nb.info Other behavioral tests in rodents are used to assess effects on locomotor activity and prepulse inhibition, which is a measure of sensorimotor gating. nih.gov

| Animal Model | Behavioral Test | Endpoint Measured | Key Findings for NBPEA Class |

|---|---|---|---|

| Zebrafish (Danio rerio) | Novel Tank Test (NTT) | Anxiety-like behavior, Locomotion | Modulation of anxiety and activity based on substitution patterns. nih.gov |

| Zebrafish (Danio rerio) | Zebrafish Tail Immobilization | Despair-like behavior | Some derivatives demonstrate antidepressant-like effects. acs.org |

| Mouse | Head-Twitch Response (HTR) | Hallucinogenic-like potential | Induction of head twitches, correlated with 5-HT₂A receptor functional potency. core.ac.uk |

| Rat | Wet-Dog Shakes (WDS) | Hallucinogenic-like potential | Induction of shaking behavior, blocked by 5-HT₂A antagonists. d-nb.info |

| Mouse | Prepulse Inhibition (PPI) Test | Sensorimotor gating | Disruption of PPI by some analogs. nih.gov |

Techniques for Neurochemical Analysis in Animal Brain Tissue (e.g., Microdialysis)

Investigating the neurochemical consequences of administering this compound derivatives is crucial for a complete understanding of their action in the central nervous system. This is achieved through direct analysis of brain tissue or extracellular fluid.

Brain Tissue Analysis: Following behavioral experiments in animal models like zebrafish, whole-brain tissue is often collected and analyzed to quantify levels of key monoamine neurotransmitters and their metabolites. nih.gov This is typically done using techniques such as high-performance liquid chromatography (HPLC). These studies have revealed that acute exposure to certain NBPEAs can alter brain serotonin and/or dopamine (B1211576) turnover. nih.gov Chronic studies have shown reductions in brain norepinephrine, dopamine, and serotonin levels with some compounds. nih.gov

In Vivo Microdialysis: This advanced technique allows for the real-time measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals, most commonly rats or mice. nih.gov A microdialysis probe is surgically implanted into a target area, such as the nucleus accumbens or prefrontal cortex. Samples are collected at regular intervals before and after drug administration to monitor changes in neurotransmitter concentrations. For example, in vivo microdialysis has been used to demonstrate that the related compound 25I-NBOMe affects dopamine transmission in the nucleus accumbens shell of mice. nih.gov This technique provides valuable data on how these compounds modulate neurotransmitter release and reuptake in brain circuits associated with reward and cognition.

Future Research Directions and Unexplored Avenues

Elucidating Novel Biological Activities

Beyond its well-documented hallucinogenic effects mediated by potent agonism at the 5-HT2A receptor, emerging preclinical evidence suggests that (2-Methoxy-benzyl)-phenethyl-amine and related compounds possess a wider range of biological activities that warrant further investigation. wikipedia.org

Antidepressant and Anxiolytic Potential: Studies in rodent models have indicated that 25H-NBOMe may produce antidepressant-like effects. wikipedia.org Future research should aim to confirm these findings in more sophisticated animal models of depression and anxiety. Investigating the underlying neurobiological mechanisms, which may involve neuroplasticity, anti-inflammatory effects, or modulation of other neurotransmitter systems, will be crucial. For instance, some studies have shown that 25H-NBOMe treatment can modulate neuroinflammation, a key factor in the pathophysiology of depression. researchgate.net

Cognitive Enhancement: The role of the serotonergic system in learning and memory is well-established. It is plausible that specific analogues of this compound could be developed to selectively enhance cognitive function without inducing hallucinogenic effects. Future studies could explore the effects of these compounds on various cognitive domains, such as working memory, cognitive flexibility, and executive function, using a battery of behavioral and neurophysiological assessments.

Anti-addiction Properties: Paradoxically, while some studies have shown that 25H-NBOMe has reinforcing effects in rodents, other psychedelic compounds are being investigated for their potential to treat substance use disorders. wikipedia.orgnih.gov Future research could explore whether specific analogues of this compound, perhaps with different receptor binding profiles, could have therapeutic efficacy in addiction models.

Neuroprotective and Anti-inflammatory Effects: In vitro studies have pointed towards the potential cytotoxicity of some NBOMe compounds on neuronal cell lines. wikipedia.org However, the complex interplay between receptor activation, downstream signaling, and cellular outcomes means that some analogues could potentially exhibit neuroprotective or anti-inflammatory properties under specific conditions. Future research should explore the structure-activity relationships for these effects to identify compounds with a favorable therapeutic index.

Development of Advanced Analogues with Improved Selectivity and Potency

The development of novel analogues of this compound with optimized pharmacological profiles is a critical avenue for future research. The goal is to design compounds with enhanced selectivity for specific receptor subtypes and greater potency, which could lead to improved therapeutic effects and a reduction in off-target activities.

Structure-activity relationship (SAR) studies have provided a foundational understanding of how chemical modifications to the phenethylamine (B48288) scaffold influence receptor binding and functional activity. nih.govnih.gov For instance, the N-benzyl substitution dramatically improves both binding affinity and functional activity at the 5-HT2A receptor compared to their 2C-X counterparts. nih.gov

Key areas for the development of advanced analogues include:

Targeting Receptor Subtypes: While the 5-HT2A receptor is the primary target for the hallucinogenic effects of these compounds, they also interact with other serotonin (B10506) receptors (e.g., 5-HT2C) as well as adrenergic and histamine receptors. biorxiv.orgtandfonline.com Synthesizing analogues with higher selectivity for specific 5-HT receptor subtypes could disentangle the therapeutic effects from the hallucinogenic ones. For example, developing a 5-HT2C selective agonist might offer a novel approach for the treatment of obesity or other metabolic disorders.

Biased Agonism: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, offers a sophisticated strategy for drug design. Developing biased agonists of the 5-HT2A receptor could potentially separate the therapeutic effects (e.g., antidepressant effects) from the hallucinogenic effects. Future research should focus on designing and screening analogues for their ability to induce specific downstream signaling cascades.

Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as therapeutic agents. This includes designing analogues with improved brain penetration, longer half-lives, and metabolic profiles that avoid the formation of toxic byproducts.

| Compound Analogue | Modification | Effect on 5-HT2A Receptor Activity | Reference |

| 25I-NBOMe | N-(2-methoxybenzyl) substitution on 2C-I | 14-fold higher potency than 2C-I | europeanreview.org |

| 25B-NBOMe | N-(2-methoxybenzyl) substitution on 2C-B | Significant increase in binding affinity | nih.gov |

| 25CN-NBOH | N-(2-hydroxybenzyl) substitution and 4-cyano group | Highly selective agonist | researchgate.net |

| 25I-NB3OMe | meta-methoxy group on N-benzyl ring | 55-fold reduction in potency compared to 25I-NBOMe | nih.gov |

| 25I-NB4OMe | para-methoxy group on N-benzyl ring | No evidence of activity | nih.gov |

Integration of Multi-Omics Approaches in Preclinical Studies

To gain a comprehensive understanding of the biological effects of this compound and its analogues, the integration of multi-omics approaches in preclinical studies is essential. nih.gov This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome to create a holistic picture of the molecular changes induced by these compounds. nashbio.com

Transcriptomics: RNA sequencing can reveal changes in gene expression patterns in response to compound administration. This can help to identify the signaling pathways and cellular processes that are modulated, providing insights into the mechanism of action.

Proteomics: Analyzing the proteome can identify changes in protein expression and post-translational modifications. This can provide a more direct measure of the functional changes occurring within the cell.

Epigenomics: Investigating epigenetic modifications, such as DNA methylation and histone acetylation, can provide insights into the long-lasting effects of these compounds on gene expression and cellular function.

By integrating these different omics datasets, researchers can construct detailed molecular maps of the effects of this compound and its analogues. nih.gov This systems-level understanding can facilitate the identification of novel drug targets, the discovery of biomarkers for patient stratification, and a more comprehensive assessment of potential off-target effects. nashbio.com

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and development. nih.gov These technologies can be applied to the study of this compound and its analogues in several ways:

Predictive Modeling: ML algorithms can be trained on existing SAR data to predict the biological activity of novel, un-synthesized compounds. researchgate.net This can help to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired pharmacological properties. These models can learn the underlying chemical principles from large datasets of known compounds and then generate novel structures that are predicted to be active at a specific target.

Analysis of High-Content Data: The vast datasets generated by multi-omics studies are well-suited for analysis by AI and ML algorithms. researchgate.net These tools can identify complex patterns and correlations that may not be apparent to human researchers, leading to novel insights into the mechanism of action of these compounds.

Personalized Medicine: In the future, AI could be used to predict which patients are most likely to respond to a particular psychedelic-assisted therapy based on their genetic, clinical, and behavioral data. nih.gov This could lead to more personalized and effective treatments for a range of psychiatric disorders. One pioneering approach involves analyzing thousands of "trip reports" from psychedelic users with large language models to understand the subjective effects and identify potential therapeutic applications. toprankedlegal.com

The integration of AI and ML into the research and development pipeline for this compound and its analogues has the potential to significantly accelerate the discovery of new medicines with improved efficacy and safety profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for (2-Methoxy-benzyl)-phenethyl-amine derivatives?

- Methodology : The compound N-(2-methoxy-benzyl)acetamide (2MBA), a derivative, is synthesized by refluxing 2-methoxy-benzylamine with acetic acid in ethanol for 6 hours. The product is recrystallized and characterized using FT-IR (to identify functional groups like amide C=O stretches) and NMR (to confirm proton environments). Single-crystal X-ray diffraction (SCXRD) is employed for structural validation, with data collected on a STOE IPDS diffractometer (MoKα radiation, λ = 0.71073 Å) .

Q. How is the crystal structure of this compound derivatives determined experimentally?

- Methodology : SCXRD data are processed using APEX3 for data collection and SHELX software for structure solution and refinement. Key parameters include space group , unit cell dimensions (e.g., ), and refinement statistics (). Hydrogen bonding networks (e.g., N–H···O interactions) are analyzed to understand supramolecular assembly .

Q. What spectroscopic methods are critical for validating the structure of synthesized derivatives?

- Methodology :

- FT-IR : Identifies functional groups (e.g., amide C=O at ~1650 cm).

- NMR : NMR confirms proton environments (e.g., methoxy protons at ~3.8 ppm; aromatic protons at 6.7–7.3 ppm). NMR resolves carbonyl carbons (~170 ppm) .

Advanced Research Questions

Q. How can Hirshfeld surface analysis quantify non-covalent interactions in crystalline derivatives?

- Methodology : Hirshfeld surfaces mapped with and 2D fingerprint plots (using CrystalExplorer 17.5) reveal interaction percentages (e.g., H···H = 50%, O···H = 30%). These interactions stabilize the crystal lattice and guide co-crystal design .

Q. What DFT-based approaches predict electronic properties and chemical reactivity of this compound derivatives?

- Methodology : B3LYP/6-311G++(d,p) calculations in Gaussian 09W determine frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), molecular electrostatic potential (MEP) surfaces (electron-rich regions at methoxy groups), and global reactivity descriptors (chemical hardness = 2.6 eV). These predict nucleophilic/electrophilic sites and stability .

Q. How does molecular docking assess the potential of these derivatives as PARP inhibitors for cancer therapy?

- Methodology : Using AutoDock Tools 4.2, derivatives are docked into PARP-1 (PDB: 7KK2) and Tankyrase-2 (PDB: 3KR7). Binding affinities (e.g., −8.5 kcal/mol) and interactions (hydrogen bonds with Gly863, π-stacking with Tyr907) are compared to clinical inhibitors (olaparib, talazoparib) .

Q. What computational tools evaluate ADMET properties and drug-likeness?

- Methodology : SwissADME predicts Lipinski’s parameters (molecular weight <500, logP <5), bioavailability (BOILED-Egg model), and pharmacokinetics (Caco-2 permeability). Derivatives with >80% human intestinal absorption and no P-gp efflux are prioritized for in vitro testing .

Q. How are chemometric models applied to differentiate positional isomers of phenethyl-amine derivatives?

- Methodology : PCA and canonical discriminant analysis (CDA) on mass spectrometry fragment ions (e.g., m/z 121 base peak) achieve >99% classification accuracy. Ortho/meta isomers are distinguished using normalized ion intensity ratios .

Key Notes

- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed data.

- Computational workflows (e.g., Gaussian, AutoDock) must specify basis sets and validation steps.

- Structural ambiguities (e.g., torsion angle deviations in DFT vs. SCXRD) require error analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.